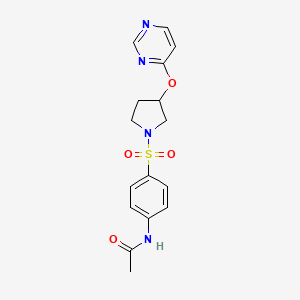

N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(3-pyrimidin-4-yloxypyrrolidin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c1-12(21)19-13-2-4-15(5-3-13)25(22,23)20-9-7-14(10-20)24-16-6-8-17-11-18-16/h2-6,8,11,14H,7,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAJHWICSMAUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. One common synthetic route includes:

Preparation of Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

Formation of Pyrrolidine Intermediate: The pyrrolidine ring is often prepared via a cyclization reaction of a suitable precursor.

Coupling Reaction: The pyrimidine and pyrrolidine intermediates are then coupled using a sulfonylating agent to introduce the sulfonyl group.

Acetylation: Finally, the phenyl ring is acetylated to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents for electrophilic substitution.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. Additionally, the pyrimidine and pyrrolidine rings can interact with nucleic acids or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)butyramide: Contains a butyramide group.

Uniqueness

N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrimidine and pyrrolidine rings, along with the sulfonyl group, makes it a versatile compound for various applications.

Biological Activity

N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrimidine moiety, a pyrrolidine ring, and a sulfonamide group, which are known for their diverse biological activities. The synthetic route typically involves the following steps:

- Formation of the Pyrrolidine Ring : Synthesized through cyclization of appropriate precursors under acidic or basic conditions.

- Attachment of the Pyrimidine Moiety : Introduced via nucleophilic substitution reactions.

- Formation of the Phenyl Group : Achieved through Friedel-Crafts acylation or alkylation reactions.

2.1 Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing the pyrimidine and pyrrolidine cores have shown effectiveness against various bacterial strains. In one study, synthesized compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM for urease inhibition, suggesting potential therapeutic applications in treating infections caused by these pathogens .

2.2 Enzyme Inhibition

The compound's sulfonamide functionality is associated with enzyme inhibition. Studies have shown that related compounds exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in drug design for neurodegenerative diseases and urea cycle disorders, respectively .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various pharmacological effects. For instance, compounds that inhibit AChE can increase acetylcholine levels in synaptic clefts, potentially benefiting conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Salmonella typhi | 2.14 | |

| Enzyme Inhibition | Acetylcholinesterase | 0.63 | |

| Enzyme Inhibition | Urease | 1.13 | |

| BSA Binding | Bovine Serum Albumin | Not specified |

Case Study: Enzyme Inhibition

A study evaluated several synthesized derivatives for their ability to inhibit AChE and urease. The most active compounds were identified with IC50 values significantly lower than standard inhibitors, indicating their potential as new therapeutic agents .

5.

This compound represents a promising scaffold in drug discovery due to its multifaceted biological activities, particularly in antimicrobial and enzyme inhibition domains. Ongoing research into its mechanisms and potential therapeutic applications is warranted to fully understand its capabilities and optimize its use in clinical settings.

Q & A

Q. What are the key synthetic routes and analytical methods for synthesizing N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide?

The synthesis involves multi-step organic reactions, starting with the formation of the pyrimidine-pyrrolidine intermediate. A common route includes:

Intermediate preparation : Synthesis of pyrimidin-4-ol derivatives, followed by coupling with pyrrolidine under controlled conditions.

Sulfonylation : Reaction with sulfonyl chloride derivatives to introduce the sulfonyl group.

Acetamide coupling : Final coupling with 4-aminophenylacetamide.

Analytical validation requires NMR (to confirm functional groups and regiochemistry) and HPLC (to assess purity >95%). For example, ¹H NMR in DMSO-d₆ shows distinct peaks for pyrimidine protons (δ 7.69, 8.53) and the acetamide NH (δ 9.91) . LC-MS (m/z 376.0 [M+H]⁺) is critical for mass confirmation .

Q. How do the structural features of this compound influence its potential biological activity?

The compound’s structure integrates three key motifs:

- Pyrimidine ring : Participates in π-π stacking with enzyme active sites (e.g., kinases).

- Pyrrolidine-sulfonyl group : Enhances solubility and membrane permeability.

- Acetamide moiety : Mimics natural substrates, enabling competitive inhibition.

These features enable interactions with targets like tyrosine kinases or inflammatory pathway enzymes . The sulfonyl group’s electrophilicity facilitates covalent binding to cysteine residues in some targets .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may require post-reaction purification to remove residuals.

- Catalysts : Bases like NaH or K₂CO₃ accelerate sulfonylation but must be carefully quenched to avoid side reactions .

- Temperature control : Pyrimidine coupling is exothermic; maintaining 0–5°C prevents decomposition.

Design of Experiments (DoE) approaches can identify optimal conditions. For example, a central composite design might reveal that 70°C in DMF with 1.2 eq. K₂CO₃ maximizes yield (58–65%) while minimizing impurities .

Q. What mechanistic hypotheses explain this compound’s reported anticancer and anti-inflammatory activities?

- Apoptosis induction : Pyrimidine derivatives inhibit Bcl-2/Bcl-xL anti-apoptotic proteins, triggering caspase-3/7 activation .

- Kinase inhibition : The sulfonamide group binds ATP pockets in EGFR or VEGFR-2 , disrupting phosphorylation cascades .

- COX-2 modulation : Structural analogs reduce prostaglandin E₂ (PGE₂) by competitively blocking arachidonic acid binding .

Experimental validation : Use Western blotting to assess phosphorylation levels (e.g., ERK1/2) and ELISA for cytokine profiling (e.g., TNF-α, IL-6) in cell-based assays .

Q. How should researchers address contradictory data on biological activity across studies?

Contradictions often arise from structural analogs with subtle substitutions. For example:

| Compound Modification | Observed Activity Discrepancy | Source |

|---|---|---|

| Pyrimidine → Quinazoline | Reduced kinase inhibition (IC₅₀ +20%) | |

| Pyrrolidine → Morpholine | Improved solubility but lower COX-2 affinity |

Q. Mitigation strategies :

- Structure-activity relationship (SAR) studies : Systematically vary substituents and assay against standardized targets.

- Dose-response analysis : Compare EC₅₀ values under identical conditions (e.g., pH, serum concentration).

Q. What advanced analytical techniques resolve challenges in crystallography and metabolite identification?

- X-ray crystallography : Resolves stereochemistry and confirms sulfonyl-pyrrolidine conformation. For analogs, space group P2₁/c with Z=4 is common .

- High-resolution LC-MS/MS : Identifies metabolites via fragmentation patterns (e.g., sulfonate cleavage at m/z 213.2).

- Solid-state NMR : Detects polymorphic forms affecting bioavailability .

Q. Methodological Recommendations

- For synthesis : Prioritize flow chemistry for scalability and reproducibility .

- For bioassays : Use 3D tumor spheroids to model in vivo efficacy and reduce false positives from 2D monolayers.

- For data analysis : Apply multivariate statistics (e.g., PCA) to disentangle substituent effects from assay noise.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.